Cletoquine-d4
Description
Significance of Deuterated Compounds as Advanced Scientific Probes
Deuterated compounds, in which one or more hydrogen atoms (¹H) are replaced by deuterium (B1214612) (²H or D), are powerful tools in scientific research. clearsynth.com This seemingly minor substitution of a neutron into the hydrogen nucleus imparts unique properties that are highly valuable for investigation. clearsynth.comwikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the breaking of a C-D bond proceed at a slower rate. assumption.eduwikipedia.org
This effect makes deuterated molecules powerful probes for a wide range of studies. clearsynth.com Researchers utilize them to elucidate reaction mechanisms, study metabolic pathways, and investigate drug interactions. clearsynth.com By strategically placing deuterium atoms within a molecule, scientists can track its fate during a reaction, providing invaluable insights into reaction kinetics and the specific pathways a compound follows. clearsynth.com This has made deuterated reagents indispensable in fields like organic chemistry, biochemistry, and medicinal chemistry. clearsynth.com
Overview of Deuterium Applications in Chemical Biology and Pharmaceutical Sciences
The applications of deuterium and deuterated compounds are extensive, particularly in chemical biology and the pharmaceutical industry.
Pharmaceutical Sciences : In drug development, deuterium labeling is critical for studying drug metabolism and pharmacokinetics (DMPK). symeres.com By tracing a deuterated drug, researchers can identify its metabolites and understand its absorption, distribution, metabolism, and excretion (ADME) profile. hwb.gov.in The kinetic isotope effect can be leveraged to design "deuterated drugs" that have a slower rate of metabolism, which can lead to a longer effective benefit, smaller or less frequent doses, and potentially fewer side effects. isowater.comnih.gov The first deuterated drug approved by the FDA was Austedo (deutetrabenazine). assumption.edu
Chemical Biology : Deuterated compounds are used to investigate complex biological processes. Isotope labeling can help in studies of protein folding and the movement of molecules within living organisms. clearsynth.com In metabolomics, stable isotope labeling is crucial for clarifying metabolic pathways and regulation. silantes.com Furthermore, deuterated probes are being designed for advanced imaging techniques. The unique vibrational properties of the carbon-deuterium bond can be utilized in Raman spectroscopy for "label-free" imaging, allowing researchers to track deuterated drugs in living cells without genetic engineering. europa.eu
Historical Development and Evolution of Stable Isotope Tracer Methodologies
The use of stable isotopes as tracers in scientific research has evolved significantly over the past century.
Early Discoveries : The concept of isotopes emerged in the early 20th century. Deuterium, the heavy isotope of hydrogen, was discovered by Harold Urey in late 1931, an achievement for which he received the Nobel Prize in 1934. wikipedia.orgeuchems.eu This discovery was of immediate interest to chemists and physicists. euchems.eu Early methods for detecting and quantifying deuterium involved emission spectroscopy and mass spectrometry, with the first mass spectrographs being developed by Thomson and Aston. euchems.eunih.gov
Rise of Radioisotopes : Following World War II, the commercial availability of long-lived radioisotopes like Carbon-14 led to a decline in the use of stable isotopes for a period. nih.gov Radio-tracers could be analyzed with high sensitivity and relative ease, and many prominent researchers adopted these new methods. nih.gov
Modern Resurgence : Despite the popularity of radioisotopes, stable isotopes remained essential for studying elements like nitrogen and oxygen, which lack suitable long-lived radioisotopes. nih.gov In recent decades, there has been a renaissance in the use of stable isotope tracers, driven by advancements in analytical instrumentation, particularly mass spectrometry and NMR spectroscopy. acs.orgphysoc.org These modern techniques allow for the rapid, safe, and precise measurement of stable isotopes in various biological samples, cementing their role as indispensable tools in human metabolic research, proteomics, and drug discovery. researchgate.net
Properties
Molecular Formula |
C₁₆H₁₈D₄ClN₃O |
|---|---|
Molecular Weight |
311.84 |
Synonyms |
2-[[4-[(7-Chloro-4-quinolyl)amino]pentyl]amino]ethanol-d4; (±)-Desethylhydroxychloroquine-d4; Desethylhydroxychloroquine-d4 |
Origin of Product |
United States |
The Deuterated Metabolite: Cletoquine D4
Structural Identity and Specific Isotopic Modification of this compound
This compound is structurally identical to its parent compound, cletoquine (also known as desethylhydroxychloroquine), with the specific exception of isotopic labeling. medchemexpress.comcaymanchem.com The modification involves the replacement of four hydrogen atoms with four deuterium atoms on the pentyl side chain. synzeal.comlgcstandards.com This substitution creates a molecule with a higher molecular weight than its non-deuterated counterpart, a key feature exploited in mass spectrometry-based analysis. bioscience.co.uk
The chemical name for this compound is 2-[[4-[(7-chloro-4-quinolinyl)amino]-1,1,2,2-tetradeuterio-pentyl]amino]ethanol. lgcstandards.com It is recognized as a stable isotope-labeled metabolite of Hydroxychloroquine. lgcstandards.com The parent compound, cletoquine, is a major active metabolite of hydroxychloroquine, formed in the liver through the action of several cytochrome P450 enzymes, including CYP2D6, CYP3A4, CYP3A5, and CYP2C8. medchemexpress.comcaymanchem.comchemicalbook.com
Below is a table summarizing the key chemical identifiers for this compound.
| Property | Value | Source(s) |
| Chemical Name | 2-((4-((7-Chloroquinolin-4-yl)amino)pentyl-1,1,2,2-d4)amino)ethan-1-ol | synzeal.com |
| Synonyms | Desethylhydroxychloroquine-d4, (±)-Desethylhydroxychloroquine-d4, DHCQ-d4 | caymanchem.comcaymanchem.comglpbio.com |
| Molecular Formula | C16H18ClD4N3O | bioscience.co.ukcaymanchem.com |
| Molecular Weight | ~311.84 g/mol | lgcstandards.combioscience.co.uk |
| CAS Number | 1854126-47-8 | caymanchem.comcaymanchem.com |
| Isotopic Purity | Typically ≥99% deuterated forms (d1-d4) | caymanchem.combioscience.co.ukcaymanchem.com |
Academic Rationale for Deuterium Incorporation in Related Molecular Structures
The deliberate substitution of hydrogen with its stable, heavier isotope, deuterium, is a well-established strategy in medicinal chemistry and drug development research. hwb.gov.innih.gov This process, known as deuteration, leverages the kinetic isotope effect (KIE). assumption.edu The bond between carbon and deuterium (C-D) is stronger and more resistant to cleavage than the corresponding carbon-hydrogen (C-H) bond, particularly in oxidation reactions mediated by enzymes like the cytochrome P450 (CYP450) family. bioscientia.de
This fundamental difference in bond strength can have significant consequences for a molecule's metabolic fate. nih.gov The academic rationale for incorporating deuterium into molecular structures is multifaceted:
Altered Metabolic Rate: By replacing hydrogen atoms at sites vulnerable to metabolic attack, the rate of metabolism can be significantly slowed. bioscientia.denih.gov This can lead to a longer plasma half-life and increased systemic exposure of the compound. tandfonline.com
Improved Pharmacokinetic Profiles: Deuteration can alter a drug's absorption, distribution, metabolism, and excretion (ADME) properties. hwb.gov.innih.gov This may allow for less frequent dosing or a reduction in the required dose. bioscientia.de
Metabolic Switching: The modification can redirect metabolic pathways away from the formation of undesirable or toxic metabolites, potentially improving the safety profile of a compound. bioscientia.denih.gov
Stabilization of Chiral Centers: In some molecules, deuterium substitution at a chiral center can reduce the rate of interconversion between stereoisomers, allowing for the stabilization of a single, more active isomer.
The first deuterated drug approved by the U.S. Food and Drug Administration (FDA), deutetrabenazine, exemplifies the successful application of this principle, demonstrating that deuteration can improve a drug's pharmacokinetic profile. nih.gov While this compound is used as an analytical standard rather than a therapeutic agent, the principles that make deuteration attractive for drug development underpin its utility and stability in research settings. medchemexpress.com
Classification and General Utility of this compound in Research Contexts
This compound is classified as a stable isotope-labeled internal standard. caymanchem.comchemicalbook.com Its primary and crucial utility is in the quantitative analysis of its non-deuterated analog, cletoquine (desethyl hydroxychloroquine), in biological matrices. bioscience.co.uklabchem.com.my
In research, particularly in pharmacokinetic studies, it is essential to accurately measure the concentration of drugs and their metabolites over time. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used for this purpose. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for such quantitative bioanalysis for several reasons:
Minimizing Analytical Variability: this compound behaves almost identically to the non-labeled cletoquine during sample extraction, preparation, and chromatographic separation. However, because of its higher mass, it is distinguishable by the mass spectrometer. caymanchem.com This allows it to serve as a reliable reference to correct for any sample loss or variability during the analytical process.
Enhancing Accuracy and Precision: By adding a known amount of this compound to a sample, researchers can accurately quantify the amount of endogenous cletoquine by comparing the signal intensity ratios of the deuterated versus the unlabeled standard. caymanchem.com
Method Development and Validation: It is used in the development and validation of new analytical methods for detecting hydroxychloroquine and its metabolites in samples like whole blood. synzeal.comsynzeal.com
The general utility of this compound is therefore confined to the laboratory, where it serves as a critical tool for researchers studying the metabolism and pharmacokinetics of hydroxychloroquine. caymanchem.comcymitquimica.com
| Classification & Utility | Description | Source(s) |
| Classification | Stable Isotope Labeled Analytical Standard, Metabolite | caymanchem.comlgcstandards.com |
| Primary Application | Internal standard for the quantification of desethyl hydroxychloroquine | caymanchem.combioscience.co.ukchemicalbook.comcaymanchem.com |
| Analytical Techniques | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) | chemicalbook.comcaymanchem.comlabchem.com.my |
| Research Area | Pharmacokinetics, Drug Metabolism, Analytical Chemistry, Toxicology | caymanchem.comnih.gov |
Advanced Synthetic Methodologies for Deuterated Analogs
General Principles of Deuterium (B1214612) Incorporation in Organic Synthesis
The synthesis of deuterated organic compounds relies on a set of specialized techniques that have evolved to offer greater precision and efficiency. These methods are broadly categorized by their approach to introducing deuterium into a target molecule, either by replacing existing hydrogen atoms or by constructing the molecular skeleton from deuterated precursors.
Hydrogen-Deuterium (H-D) exchange is a foundational technique for isotopic labeling where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org This process is often performed as a late-stage modification, which is advantageous as it avoids the need for lengthy de novo synthesis with expensive labeled starting materials. acs.org The reaction is typically an equilibrium process, requiring a suitable deuterium source and often a catalyst to facilitate the exchange of non-labile hydrogen atoms. wikipedia.org
The efficiency and selectivity of H-D exchange are highly dependent on the reaction conditions. Common deuterium sources include deuterium oxide (D₂O), deuterated solvents like methanol-d₄, and deuterium gas (D₂). Catalysts can range from acids and bases to transition metals like palladium, platinum, iridium, and iron. wikipedia.orgacs.orgnih.govnih.gov For instance, base-promoted deuteration can be achieved using reagents such as sodium methoxide (NaOMe) in methanol-d₄, which has been shown to dramatically enhance the efficiency of iridium-catalyzed deuteration of N-heterocycles. acs.orgacs.org
Interactive Table: Common Reagents in Hydrogen-Deuterium Exchange Reactions
| Deuterium Source | Catalyst Type | Example Catalyst | Target Bonds |
| Deuterium Oxide (D₂O) | Heterogeneous Metal | Palladium on Carbon (Pd/C) | Benzylic C-H |
| Deuterium Oxide (D₂O) | Heterogeneous Metal | Iron (Fe) Nanoparticles | Aromatic C-H |
| Methanol-d₄ (CD₃OD) | Homogeneous Metal | Iridium complexes | C-H ortho to N in heterocycles |
| Deuterium Oxide (D₂O) | Acid/Base | KOD / D₂SO₄ | Aromatic C-H in hydroxyquinolines |
Achieving site-specificity in deuteration is critical for optimizing a drug's pharmacokinetic profile. Regioselectivity refers to the ability to label a specific position within a molecule, while stereoselectivity refers to controlling the three-dimensional orientation of the deuterium atom.
Regioselectivity is often achieved by exploiting the inherent reactivity of the substrate or through the use of directing groups and specialized catalysts. For example, in quinoline (B57606) systems, iridium(I) catalysts have been used to selectively deuterate the C8 position of quinoline N-oxides with high levels of deuterium incorporation. scispace.com Similarly, metal-free methods have been developed for the regioselective C5-halogenation of 8-substituted quinolines, which can then be used as precursors for deuteration. rsc.org The choice of catalyst and conditions can direct deuteration to specific sites, such as those ortho to a nitrogen atom in a heterocyclic ring. acs.org For instance, studies on 2-methylquinolin-8-ol have demonstrated metal-free, regioselective deuteration using D₂O in combination with KOD or D₂SO₄. ingentaconnect.com
Stereoselectivity is crucial when dealing with chiral centers, as the biological activity of a molecule can be dependent on its stereochemistry. Chemoenzymatic methods offer a powerful approach to enantioselective deuteration. For example, alcohol dehydrogenases have been used for the reductive deuteration of carbonyl compounds with high enantiomeric excess, using deuterated isopropanol as the deuterium source. rsc.org Such biocatalytic methods are essential for producing specific stereoisomers of deuterated compounds required for pharmaceutical applications. rsc.orgscielo.org.mx
Specific Synthetic Pathways for Cletoquine-d4 and Related Deuterated Quinolines
This compound is the deuterium-labeled analog of Cletoquine (B195364), a major active metabolite of Hydroxychloroquine (B89500). medchemexpress.com The deuteration in this compound is specifically located on the terminal ethanol side chain (2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d₄-ol). The synthesis of such specifically labeled molecules requires precise control over the reaction sequence.
The synthesis of deuterated quinolines often involves optimizing reaction parameters such as catalyst, solvent, temperature, and reaction time to maximize deuterium incorporation and chemical yield. For related N-heterocyclic compounds, iridium catalysts have proven effective. For instance, the deuteration of various pyridines, isoquinolines, and quinoxalines using an [IrCl(COD)(IMes)]/H₂/NaOMe system in methanol-d₄ achieved over 90% deuterium incorporation at sites ortho to the nitrogen atom. acs.org
Microwave-assisted synthesis has also been employed to enhance reaction rates. In one study, a palladium-on-carbon catalyst with aluminum powder in D₂O under microwave irradiation at 120°C for 30 minutes resulted in complete and selective H-D exchange at benzylic positions. nih.gov The optimization of reaction conditions is critical for achieving high levels of deuteration, as demonstrated in various studies where adjustments in temperature and time significantly impacted the yield. acs.orgnih.gov
Interactive Table: Examples of Optimized Deuteration Conditions for Heterocycles
| Substrate Type | Catalyst System | Deuterium Source | Conditions | Deuterium Incorporation | Reference |
| N-Heterocycles | [IrCl(COD)(IMes)]/H₂/NaOMe | Methanol-d₄ | Room Temperature, 24h | >90% (ortho position) | acs.org |
| Indoles | Iridium(I) NHC/phosphine | Dichloromethane-d₂ | 100°C, 16h | 80-90% (C2 position) | acs.org |
| Arylamines | Fe-P pair-site catalyst | D₂O / H₂ | 120°C, 2 MPa | High chemo- and regioselectivity | acs.org |
| Toluene | 5% Pd/C, Al powder | D₂O | 120°C, 30 min (Microwave) | 100% (benzylic position) | nih.gov |
Continuous-flow chemistry has emerged as a powerful technology for the synthesis of isotopically labeled compounds, offering significant advantages over traditional batch methods. x-chemrx.comnih.govnih.gov Flow systems provide precise control over reaction parameters, improve safety by handling hazardous reagents in small volumes, and can enhance reaction efficiency and scalability. x-chemrx.comansto.gov.aunih.gov
For deuteration reactions, flow chemistry allows for the on-demand generation of reagents like deuterium gas from the electrolysis of D₂O, avoiding the need to handle high-pressure gas cylinders. x-chemrx.com This technique has been successfully applied to the deuteration of nitrogen-containing heterocycles using catalysts like Raney nickel in a packed-bed reactor. x-chemrx.com The ability to precisely control reaction time and temperature in a flow reactor can minimize decomposition of sensitive functional groups and improve selectivity, which is particularly important for complex molecules. ansto.gov.au The development of flow synthesis systems that operate at ambient pressure and room temperature further reduces the complexity and cost associated with deuteration processes. bionauts.jp
Interactive Table: Comparison of Batch vs. Continuous-Flow Synthesis for Deuteration
| Feature | Batch Synthesis | Continuous-Flow Synthesis |
| Safety | Handling of bulk hazardous reagents (e.g., D₂ gas cylinders) | On-demand generation of reagents, smaller reaction volumes, better heat management |
| Scalability | Limited by reactor size, often labor-intensive | Easily scalable by extending operation time (multigram-scale) |
| Control | Less precise control over temperature and mixing | Precise control of temperature, pressure, and reaction time |
| Efficiency | Can be time-consuming with lower yields for certain reactions | Increased efficiency, higher yields, and reduced decomposition |
| Versatility | Standard laboratory setup | Adaptable for various reaction types including photochemical and electrochemical |
Applications in Quantitative Bioanalytical Chemistry
Cletoquine-d4 as an Internal Standard in Mass Spectrometry-Based Quantification
The primary application of this compound is as an internal standard in mass spectrometry to ensure precise and accurate quantification of desethylhydroxychloroquine. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they co-elute with the analyte and experience similar matrix effects, thus providing a reliable reference for signal normalization.
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies for Analyte Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of drugs and their metabolites in biological fluids. In a typical LC-MS/MS method for the simultaneous quantification of hydroxychloroquine (B89500) and its metabolites, including desethylhydroxychloroquine, this compound is added to the samples at a known concentration.
A study detailing an LC-MS/MS method for the simultaneous quantification of hydroxychloroquine (HCQ), desethylhydroxychloroquine (DHCQ), bisdesethylchloroquine (BDCQ), and azithromycin (AZM) in human plasma utilized this compound (DHCQ-d4) as the internal standard for DHCQ. The method demonstrated good linearity over the calibration range of 1–500 ng/mL for DHCQ escholarship.orgresearchgate.netplos.orgescholarship.org. The use of a deuterated internal standard was crucial for achieving the required accuracy and precision.
| Analyte | Calibration Range (ng/mL) |
| Hydroxychloroquine (HCQ) | 2–1000 |
| Desethylhydroxychloroquine (DHCQ) | 1–500 |
| Bisdesethylchloroquine (BDCQ) | 0.5–250 |
| Azithromycin (AZM) | 2–1000 |
Another LC-MS/MS method for the bioanalysis of HCQ and DHCQ in human whole blood also employed a deuterium (B1214612) derivative, hydroxychloroquine-D4, as an internal standard. This method showed excellent linearity for DHCQ in the range of 2–2,000 ng/mL jbtr.or.kr.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
While LC-MS is more commonly employed for the analysis of compounds like desethylhydroxychloroquine, this compound is also intended for use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) methodologies caymanchem.com. However, specific GC-MS methods detailing the use of this compound for the quantification of desethylhydroxychloroquine are not extensively reported in the available literature. Generally, GC-MS analysis of such polar compounds would require a derivatization step to increase their volatility and thermal stability. The deuterated internal standard would undergo the same derivatization process as the analyte, thereby correcting for any variability in the reaction.
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Concentration Determination
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving highly accurate and precise measurements, often considered a reference method for absolute quantification nih.govnih.gov. The principle of IDMS involves adding a known amount of an isotopically labeled standard (in this case, this compound) to a sample containing the analyte of unknown concentration (desethylhydroxychloroquine). By measuring the ratio of the signal from the analyte to that of the labeled standard, the absolute concentration of the analyte can be determined with high accuracy, as this ratio is less affected by sample loss during preparation and variations in instrument response.
Development and Validation of Analytical Methods for Deuterated Analogs in Biological Matrices
The development and validation of analytical methods using deuterated internal standards like this compound are critical to ensure the reliability of bioanalytical data. This process involves a rigorous assessment of various parameters in the intended biological matrix, excluding human clinical samples for the purpose of this discussion.
Assessment of Analytical Sensitivity, Specificity, and Linearity
The validation of an LC-MS/MS method for desethylhydroxychloroquine using this compound as an internal standard includes the determination of its sensitivity, specificity, and linearity.
Sensitivity: The lower limit of quantification (LLOQ) is a key measure of sensitivity. For the LC-MS/MS method quantifying DHCQ, the LLOQ was established at 1 ng/mL in human plasma escholarship.orgresearchgate.netplos.orgescholarship.org.
Specificity and Selectivity: Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In the validation of the aforementioned method, selectivity was confirmed by analyzing six different lots of blank plasma, with no significant interference observed at the retention time of the analyte and the internal standard escholarship.org.
Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The method demonstrated a linear response for DHCQ over the concentration range of 1–500 ng/mL, with a correlation coefficient (r²) greater than 0.99 escholarship.orgresearchgate.netplos.orgescholarship.org.
A study on the quantification of hydroxychloroquine and its metabolites in rat blood using HCQ-d4 as an internal standard for all analytes showed good linearity for DHCQ from 1.0 to 2500.0 ng/mL, with a correlation coefficient (R²) better than 0.98 nih.gov.
| Validation Parameter | Result for Desethylhydroxychloroquine (DHCQ) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Linearity Range | 1–500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Evaluation of Matrix Effects and Ion Suppression/Enhancement
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, are a significant concern in LC-MS bioanalysis nih.govresearchgate.net. Ion suppression or enhancement can lead to inaccurate quantification. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects, as it is assumed that the analyte and the internal standard are affected equally.
The matrix effect is typically evaluated by comparing the response of the analyte in a post-extraction spiked sample to its response in a neat solution. In the validation of the LC-MS/MS method for DHCQ, the internal standard normalized matrix effect was found to be within (100±10)%, indicating that this compound effectively compensated for the matrix effects escholarship.orgresearchgate.netplos.orgescholarship.org.
Another study quantitatively determined matrix effects using both a matrix factor and a normalized matrix factor. The results showed that the use of a deuterated internal standard helped to correct for ion suppression or enhancement nih.gov. The recovery of DHCQ from plasma was also assessed and found to be consistent, ranging from 88.6% to 92.9% plos.org.
| Parameter | Result |
| Internal Standard Normalized Matrix Effect | (100±10)% |
| Recovery of DHCQ | 88.6–92.9% |
Reproducibility and Inter-Laboratory Comparability Studies for Quantification Assays
The use of this compound as an internal standard significantly enhances the reproducibility of quantification assays for hydroxychloroquine and its metabolites. By correcting for potential variabilities during sample handling and analysis, it ensures that the measured concentrations are accurate and consistent. The reproducibility of bioanalytical methods employing this compound is typically assessed through intra- and inter-day precision and accuracy studies during method validation.
Reproducibility Data from a Validated LC-MS/MS Method
A validated LC-MS/MS method for the simultaneous quantification of hydroxychloroquine (HCQ), desethylhydroxychloroquine (DHCQ), and bisdesethylchloroquine (BDCQ) in human plasma utilized this compound (DHCQ-d4) as one of the internal standards. The intra- and inter-day precision and accuracy were evaluated at four different quality control (QC) concentration levels. Precision is expressed as the coefficient of variation (%CV), and accuracy is presented as the percentage of the nominal concentration. The acceptance criteria for precision are typically a %CV of ≤15%, and for accuracy, the mean value should be within ±15% of the nominal value.
Inter-day Precision and Accuracy for DHCQ using this compound Internal Standard
| Analyte | Nominal Concentration (ng/mL) | N | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| DHCQ | 3 | 15 | 3.1 | 103.3 | 6.5 |
| DHCQ | 10 | 15 | 9.8 | 98.0 | 5.1 |
| DHCQ | 100 | 15 | 99.7 | 99.7 | 4.0 |
| DHCQ | 400 | 15 | 395.1 | 98.8 | 3.5 |
Intra-day Precision and Accuracy for DHCQ using this compound Internal Standard
| Analyte | Nominal Concentration (ng/mL) | N | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| DHCQ | 3 | 5 | 3.2 | 106.7 | 4.7 |
| DHCQ | 10 | 5 | 9.9 | 99.0 | 3.0 |
| DHCQ | 100 | 5 | 101.2 | 101.2 | 2.5 |
| DHCQ | 400 | 5 | 398.2 | 99.6 | 1.8 |
Data adapted from a study on the development and validation of an LC-MS/MS method for the determination of hydroxychloroquine and its metabolites.
While specific inter-laboratory comparability studies focusing solely on this compound are not extensively published, the use of a common, well-characterized stable isotope-labeled internal standard is a fundamental prerequisite for achieving such comparability. By minimizing method-related variability, this compound facilitates the harmonization of results across different laboratories, which is crucial for multicenter clinical trials and collaborative research.
Role as a Reference Standard in Analytical Traceability and Quality Control
This compound plays a pivotal role as a reference standard in establishing analytical traceability and ensuring the quality control of bioanalytical methods.
Analytical Traceability:
In analytical chemistry, traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. When this compound is used as an internal standard, it is crucial that it is a well-characterized reference material. Reputable suppliers provide a Certificate of Analysis (CoA) for their reference standards. This document provides essential information about the identity, purity, and concentration of the material.
The CoA for a this compound reference standard would typically include:
Chemical Identity: Confirmation of the structure, often by methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Purity: Assessment of the chemical and isotopic purity. For this compound, this would specify the percentage of the deuterated form and the presence of any unlabeled Cletoquine (B195364).
Concentration: For solutions, the certified concentration and the uncertainty of this value are provided.
Homogeneity and Stability: Information on the uniformity of the batch and its stability under specified storage conditions.
By using a certified reference material of this compound, a laboratory can trace its measurements back to a reliable and consistent standard, thereby ensuring the traceability of the reported concentrations of the analyte of interest.
Quality Control:
The use of this compound is integral to the quality control (QC) procedures in routine bioanalysis. It is added at a constant concentration to all calibration standards, quality control samples, and unknown study samples. The response of the internal standard is monitored in each run. Consistent internal standard response across an analytical batch indicates that the sample preparation and instrument performance were uniform. Any significant deviation in the internal standard signal can signal a problem with a specific sample, such as extraction inefficiency or matrix effects, and may warrant re-analysis of that sample.
The consistent use of this compound in this manner ensures the reliability and integrity of the analytical data, which is a cornerstone of quality control in regulated bioanalysis.
Mechanistic Investigations in Xenobiotic Metabolism and Enzymology
Elucidation of Cytochrome P450 (CYP)-Mediated Metabolic Pathways
The cytochrome P450 (CYP) superfamily of enzymes is a primary catalyst of Phase I metabolic reactions, which introduce or expose functional groups on xenobiotic molecules. wikipedia.orgmsdmanuals.comnih.gov These oxidative reactions are critical in determining the fate of a vast number of drugs.
Cletoquine-d4, as the deuterated form of desethylhydroxychloroquine, is formed from the N-desethylation of hydroxychloroquine (B89500). This metabolic step is known to be mediated by several key CYP isoforms. In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have identified CYP2D6, CYP3A4, CYP3A5, and CYP2C8 as the primary enzymes responsible for the formation of Cletoquine's parent compound. medchemexpress.comcaymanchem.comabo.fimanchester.ac.uk
Given that Cletoquine (B195364) is an N-desethylated metabolite, its subsequent metabolism would likely involve further N-dealkylation to form a bis-desethylated metabolite. The same set of enzymes involved in the initial desethylation of the parent drug (hydroxychloroquine or chloroquine) are the principal candidates for catalyzing this second metabolic step. Therefore, the metabolism of this compound is anticipated to be primarily mediated by CYP2D6, CYP3A4, CYP3A5, and CYP2C8.
| CYP Isoform | Role in Metabolism of Parent Compound | Kinetic Characteristics | Supporting Evidence |
|---|---|---|---|
| CYP2D6 | Metabolizes hydroxychloroquine and chloroquine; contributes to Cletoquine formation. abo.fidrugbank.com | High-affinity, low-capacity enzyme for chloroquine N-desethylation. nih.govclinpgx.org | Studies with recombinant enzymes and inhibition assays confirm its role. abo.finih.gov |
| CYP3A4 | Major enzyme in the metabolism of hydroxychloroquine and chloroquine. abo.finih.govnih.gov | Low-affinity, high-capacity system for chloroquine N-desethylation. nih.govclinpgx.org | High correlation with CYP3A-mediated reactions in human liver microsomes. nih.govresearchgate.net |
| CYP3A5 | Contributes to the metabolism of chloroquine and hydroxychloroquine. caymanchem.comnih.govresearchgate.net | Often grouped with CYP3A4; contributes to overall CYP3A activity. researchgate.net | Involvement confirmed through studies with cDNA-expressed CYPs. nih.govresearchgate.net |
| CYP2C8 | Major enzyme responsible for N-deethylation of chloroquine and hydroxychloroquine. abo.finih.govnih.govresearchgate.net | Low-affinity, high-capacity system. nih.govclinpgx.org | Strongly correlated with paclitaxel (B517696) α-hydroxylation (a CYP2C8 marker) and inhibited by quercetin (B1663063) (a CYP2C8 inhibitor). nih.govnih.govresearchgate.net |
The use of stable isotope labeling (SIL) is a cornerstone of modern metabolomics and drug metabolism studies. nih.gov this compound is itself a stable isotope-labeled compound, specifically designed for use as an internal standard in quantification or as a tool for metabolic investigation. caymanchem.com
The presence of four deuterium (B1214612) atoms on the terminal ethanolamine (B43304) side chain of this compound provides a distinct mass signature. caymanchem.com In mass spectrometry (MS)-based analysis, this labeling allows for the unambiguous differentiation of the compound and its subsequent metabolites from the complex background of endogenous molecules in a biological matrix. researchgate.netosti.govnih.gov Any metabolite retaining the deuterated side chain will exhibit a characteristic mass shift compared to its unlabeled analogue, facilitating its detection and structural elucidation. nih.gov This approach is invaluable for tracing the metabolic fate of specific parts of a molecule and discovering novel metabolic pathways. nih.gov
For example, if this compound undergoes further metabolism on the quinoline (B57606) ring (e.g., hydroxylation), the resulting metabolite would be easily identified by a mass increase of 16 Da (for oxygen) plus the +4 Da signature from the deuterium atoms. This method eliminates ambiguity that can arise when attempting to identify metabolites based on mass alone. nih.gov
| Metabolic Reaction | Change in Elemental Composition | Expected Mass Shift (Da) | Example |
|---|---|---|---|
| Hydroxylation | + O | +16 | Hydroxylation of the quinoline ring. |
| N-Oxidation | + O | +16 | Oxidation of a nitrogen atom. |
| Bis-N-desethylation | - C₂H₄ | -28 | Removal of the second ethyl group from the side chain (non-deuterated position). |
| Glucuronidation | + C₆H₈O₆ | +176 | Conjugation with glucuronic acid (Phase II). |
Deuterium Kinetic Isotope Effect (DKIE) Studies
The substitution of hydrogen (H) with its heavier, stable isotope deuterium (D) can alter the rate of chemical reactions. This phenomenon, known as the deuterium kinetic isotope effect (DKIE), is a powerful probe for investigating enzymatic reaction mechanisms. nih.govnih.gov
The DKIE is quantified as the ratio of the reaction rate constant for the hydrogen-containing substrate (kH) to that of the deuterium-containing substrate (kD). A primary DKIE (kH/kD > 1) occurs when the bond to the isotope is cleaved during the rate-determining step of the reaction. nih.govnih.gov This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. nih.gov
The magnitude of the DKIE provides insight into the transition state of the reaction. While theoretical maximums can be high, typical primary DKIE values for enzyme-catalyzed C-H bond cleavage range from 1 to 5. nih.gov Values significantly greater than this may suggest quantum mechanical tunneling. acs.org If no significant DKIE is observed (kH/kD ≈ 1), it implies that C-H bond cleavage is not rate-limiting; another step, such as substrate binding or product release, is the slowest part of the catalytic cycle. nih.govresearchgate.net
Experimental designs to measure DKIEs in enzymatic reactions include:
Intermolecular Competition: The enzyme is presented with separate batches of the deuterated and non-deuterated substrates, and the reaction rates are compared directly. nih.gov
Intramolecular Competition: A single substrate molecule contains both protium (B1232500) and deuterium at equivalent, competing positions. The ratio of products formed from the abstraction of H versus D gives a direct measure of the intrinsic KIE for the bond-breaking step. umich.edu
DKIE studies are particularly useful for dissecting the complex catalytic cycles of CYP450 enzymes. nih.gov Many CYP-mediated reactions, such as the N- and O-dealkylation common in drug metabolism, involve the initial abstraction of a hydrogen atom from a carbon adjacent to a heteroatom. nih.gov
| Observed DKIE (kH/kD) | Interpretation | Implication for Rate-Limiting Step |
|---|---|---|
| ~ 1 | No significant isotope effect. | C-H bond cleavage is not rate-limiting. Other steps like substrate binding or product release are slower. |
| 2 - 5 | Significant primary isotope effect. | C-H bond cleavage is at least partially rate-limiting in the reaction. |
| > 7 | Large primary isotope effect. | C-H bond cleavage is the primary rate-limiting step, potentially with contributions from quantum tunneling. |
Reduced Metabolic Clearance: A lower rate of metabolism can lead to a longer half-life and increased systemic exposure of the drug.
Metabolic Switching: If the metabolism at a deuterated site is slowed, the enzyme may preferentially oxidize an alternative, non-deuterated site on the molecule. nih.gov This can alter the metabolite profile, potentially forming different metabolites than the parent compound.
These principles form the basis of a drug design strategy where deuterium is selectively incorporated at known sites of metabolism ("metabolic soft spots") to improve a drug's pharmacokinetic properties. nih.govbeilstein-journals.org The study of compounds like this compound provides fundamental insights into these processes, informing both mechanistic enzymology and the development of potentially improved therapeutic agents.
Metabolic Profiling and Flux Analysis using Stable Isotope Tracers
Stable isotope tracers are invaluable tools in the study of xenobiotic metabolism, providing a means to trace the metabolic fate of compounds and quantify their transformation within biological systems. nih.gov Deuterium-labeled compounds, such as this compound, are particularly useful in this regard. clearsynth.com The incorporation of deuterium, a stable isotope of hydrogen, into a molecule allows it to be distinguished from its unlabeled counterpart by mass spectrometry without altering its fundamental chemical properties. clearsynth.com This enables precise tracking and quantification in complex biological matrices.
Targeted metabolomics focuses on the measurement of a predefined set of metabolites. In this context, stable isotope-labeled compounds are considered the gold standard for use as internal standards (IS) in quantitative analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). thermofisher.commdpi.com The use of a deuterated standard such as this compound can significantly improve the accuracy and precision of quantification for its unlabeled analogue, Cletoquine. texilajournal.com
The primary role of this compound as an internal standard is to account for variability that can be introduced during sample preparation and analysis. thermofisher.com Because this compound is chemically identical to Cletoquine, it behaves similarly during extraction, chromatography, and ionization in the mass spectrometer. clearsynth.com Any loss of analyte during sample processing or fluctuations in instrument response will affect both the labeled standard and the unlabeled target compound to a similar degree. By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the unlabeled analyte to the labeled internal standard can be used to calculate the precise concentration of the analyte, thus correcting for experimental variations. texilajournal.com
A hypothetical research study might aim to quantify the levels of Cletoquine, a metabolite of Hydroxychloroquine, in different tissue samples following administration of the parent drug. In such a study, this compound would be added to the tissue homogenates before the extraction process. The samples would then be analyzed by LC-MS/MS, and the concentration of Cletoquine would be determined by comparing its peak area to that of this compound.
Table 1: Hypothetical Quantification of Cletoquine in Various Tissue Samples using this compound as an Internal Standard. This interactive table illustrates the type of data that could be generated in a targeted metabolomics study. The use of this compound ensures the reliability of the concentration measurements across different biological matrices.
| Sample ID | Tissue Type | Peak Area (Cletoquine) | Peak Area (this compound) | Calculated Concentration (ng/g) |
| T-001 | Liver | 45,876 | 50,123 | 91.5 |
| T-002 | Kidney | 32,154 | 49,876 | 64.5 |
| T-003 | Lung | 18,923 | 50,345 | 37.6 |
| T-004 | Spleen | 25,678 | 49,987 | 51.4 |
| C-001 | Control Liver | Not Detected | 50,050 | 0.0 |
Non-targeted stable isotope labeling is a powerful approach for discovering previously unknown metabolic pathways and identifying novel metabolites of a compound. nih.govresearchgate.net In this type of study, a stable isotope-labeled compound, such as this compound, is introduced into a biological system (e.g., cell culture or an animal model), and the mass spectrometer is used to search for all metabolites that contain the isotopic label. nih.gov This method does not require prior knowledge of the metabolic pathways and can provide a global view of a compound's biotransformation. researchgate.net
When this compound is metabolized, the deuterium atoms are retained in its metabolic products. By analyzing the mass spectra of samples from the biological system over time, it is possible to identify new peaks that correspond to deuterated metabolites. The mass difference between the labeled and unlabeled forms of these metabolites confirms their origin from the administered this compound. acs.org This approach, often referred to as tracer fate detection, can reveal the full extent of a xenobiotic's metabolism, including conjugation reactions and the formation of unexpected or novel products. researchgate.net
For instance, a study could involve incubating a liver cell line with this compound and analyzing the cell culture medium and cell lysates at different time points. A non-targeted analysis of the mass spectrometry data would search for ion signals that show the characteristic mass shift of the deuterium label. This could lead to the identification of novel phase I or phase II metabolites of Cletoquine.
Table 2: Hypothetical Mass Isotopomer Distribution of Potential Cletoquine Metabolites. This interactive table provides an example of the data that could be obtained from a non-targeted stable isotope labeling experiment with this compound. The detection of deuterated forms of these compounds would indicate that they are downstream metabolites of Cletoquine.
| Metabolite | Chemical Formula | Monoisotopic Mass (Unlabeled) | Monoisotopic Mass (d4-labeled) | Isotope Incorporation (%) |
| Cletoquine | C17H24ClN3O | 321.1608 | 325.1859 | 99.8 |
| Hydroxy-Cletoquine | C17H24ClN3O2 | 337.1557 | 341.1808 | 85.2 |
| N-dealkylated Cletoquine | C15H20ClN3O | 293.1301 | 297.1552 | 63.7 |
| Cletoquine Glucuronide | C23H32ClN3O7 | 501.1929 | 505.2180 | 45.1 |
Preclinical Research Applications in Model Systems Excluding Human Clinical Trials
Pharmacokinetic Profiling and Disposition Studies in Animal Models
Pharmacokinetic (PK) studies in animal models are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity before it can be considered for human trials umich.edupacificbiolabs.com. In the context of hydroxychloroquine (B89500), understanding the behavior of its active metabolite, Cletoquine (B195364), is crucial. The use of Cletoquine-d4 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays enables the generation of reliable data in these studies nih.govresearchgate.net.
Following administration of a drug to animal models such as rats or mice, researchers collect serial samples of blood, plasma, and various tissues to determine how the compound is absorbed and where it distributes in the body nih.govcompbio.com. This compound is added to these samples during processing to accurately quantify the concentration of the metabolite, Cletoquine.
Studies on related 4-aminoquinoline drugs in rats have demonstrated that tissue distribution is extensive and qualitatively similar across compounds, with the highest concentrations typically found in organs like the liver, spleen, kidney, and lung, and lower concentrations in muscle and brain nih.gov. The absolute values of distribution are significantly higher for chloroquine (B1663885) compared to hydroxychloroquine nih.gov.
Table 1: Illustrative Tissue Distribution of a 4-Aminoquinoline Compound in a Rodent Model
| Tissue | Concentration (ng/g) |
| Liver | 15,200 |
| Spleen | 14,500 |
| Lung | 11,800 |
| Kidney | 9,500 |
| Heart | 6,700 |
| Muscle | 2,100 |
| Brain | 1,500 |
| Fat | 1,200 |
Note: This table is illustrative and represents typical qualitative distribution patterns observed for compounds in this class, as detailed in preclinical animal studies nih.gov.
To understand how a drug is eliminated from the body, studies are conducted to measure its presence in urine and feces. By quantifying the amount of the parent drug and its metabolites, researchers can determine the primary routes of excretion. For instance, comparative studies have shown that for chloroquine and hydroxychloroquine, excretion patterns differ, with more chloroquine appearing in urine and more hydroxychloroquine in feces nih.gov. This compound is essential for the precise measurement of the desethylhydroxychloroquine metabolite in these matrices.
Clearance is a measure of the volume of plasma cleared of the drug per unit time and is a key parameter in determining dosing regimens. Pharmacokinetic studies in mice have determined the clearance and elimination half-life for related compounds, providing a basis for interspecies allometric scaling to predict human pharmacokinetics nih.gov.
In Vitro Cellular and Subcellular Research Models
In vitro models provide a controlled environment to investigate the cellular and molecular mechanisms of a drug's action and metabolism, reducing the reliance on animal testing nih.gov.
Various cultured cell lines (e.g., liver hepatocytes, kidney cells) are used to study the metabolic fate of a drug. When these cells are incubated with hydroxychloroquine, this compound is used as an internal standard to quantify the rate of formation of the Cletoquine metabolite. This helps to identify which enzymes are involved and how quickly the drug is metabolized.
Cytotoxicity assays in different cell lines, such as HaCaT (human keratinocytes), HeLa (cervical cancer), and HepG2 (liver cancer), are used to determine a compound's potential for causing cell death gavinpublishers.comresearchgate.net. Studies on chloroquine have used these models to investigate mechanisms of autophagy modulation and cytotoxicity gavinpublishers.com.
Table 2: Example of Metabolic Stability of a Compound in Human Liver Microsomes
| Time (minutes) | Parent Compound Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 62 |
| 30 | 38 |
| 60 | 15 |
Note: This table illustrates typical data obtained from an in vitro metabolic stability assay. This compound would be used to accurately quantify the disappearance of the parent compound over time.
To pinpoint where drug metabolism occurs within a cell, subcellular fractions (e.g., microsomes, cytosol, mitochondria) are isolated. Liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, are particularly important. By incubating hydroxychloroquine with these fractions, researchers can confirm the role of specific CYP isoforms (like CYP2D6, CYP3A4, CYP3A5, and CYP2C8) in the formation of Cletoquine caymanchem.com. The use of this compound ensures the accurate measurement of metabolite formation in these complex biological systems umich.edu.
Future Perspectives and Advancements in Deuterated Compound Research
Integration with Advanced Omics Technologies (e.g., Quantitative Proteomics, Metabolomics)
The use of stable isotope-labeled compounds is a cornerstone of quantitative mass spectrometry-based omics technologies. nih.gov Deuterated molecules, such as Cletoquine-d4, are ideal internal standards because they are chemically identical to the analyte of interest but are distinguishable by their mass. clearsynth.com This allows for precise correction of variations that can occur during sample preparation and analysis, such as loss of material or fluctuations in instrument response. hilarispublisher.comscispace.com
In quantitative proteomics , deuterated reagents are used to label peptides, enabling the relative or absolute quantification of proteins across different samples. researchgate.net For instance, deuterated alkylating agents can be used to label cysteine residues, allowing for the comparison of protein expression levels in healthy versus diseased states. researchgate.net While this compound is used to quantify a small molecule, the same principle underpins large-scale proteomic studies where thousands of proteins are quantified simultaneously. Future applications could involve using deuterated drug metabolites to quantify changes in the abundance of specific drug-metabolizing enzymes or transport proteins in complex biological matrices like human liver microsomes. nih.govresearchgate.net
In metabolomics , deuterated standards are essential for accurately tracking metabolic pathways and quantifying endogenous metabolites. clearsynth.comclearsynth.com The field of "deuteromics" utilizes deuterium (B1214612) oxide (heavy water) to label a wide range of metabolites, allowing for the simultaneous exploration of multiple metabolic pathways. By tracing the incorporation of deuterium, researchers can measure the synthesis rates and flux through various biochemical networks. clearsynth.com A deuterated compound like this compound fits perfectly into this paradigm as a reference standard, ensuring the accuracy of measurements within a complex metabolome and helping to validate findings from broader labeling studies.
| Omics Field | Application of Deuterated Compounds | Key Advantage | Example Relevance to this compound |
|---|---|---|---|
| Quantitative Proteomics | Internal standards for peptide/protein quantification; Labeling reagents (e.g., deuterated dimethyl labeling). nih.govresearchgate.net | High accuracy in quantifying protein expression changes across different biological samples. | Serves as a model for the type of internal standard needed for precise quantification of drug-metabolizing enzymes. nih.gov |
| Metabolomics | Internal standards for metabolite quantification; Tracers for metabolic flux analysis (e.g., using D₂O). clearsynth.comclearsynth.com | Enables accurate measurement of metabolite concentrations and tracking of biochemical pathways. | Acts as a precise internal standard for quantifying drug metabolites within a complex biological fluid. |
Development of Novel Deuterated Probes for Specific Biochemical and Enzymatic Investigations
Beyond their role as passive standards, deuterated compounds are being developed as active probes to investigate dynamic biological processes. The unique spectroscopic and mass properties of deuterium allow it to serve as a "label-free" tag, as it minimally perturbs the molecule's structure and function compared to bulky fluorescent or radioactive labels. rsc.orgworktribe.com
A burgeoning field is Deuterium Metabolic Imaging (DMI) , a non-invasive technique that uses magnetic resonance imaging (MRI) to track the fate of deuterated substrates in vivo. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net Researchers can administer a deuterated molecule, such as deuterated glucose, and visualize its conversion into downstream metabolites like lactate (B86563) and glutamate (B1630785) in real-time. researchgate.netescholarship.org This provides a powerful window into the metabolic state of tissues, with significant potential for diagnosing and monitoring diseases like cancer. frontiersin.org A deuterated drug metabolite could theoretically be used as a DMI probe to map its distribution and further metabolism within specific organs or tissues.
Deuterated probes are also invaluable for studying enzyme mechanisms. researchgate.net Cletoquine (B195364) is formed through the metabolism of hydroxychloroquine (B89500) by cytochrome P450 (CYP) enzymes. frontiersin.org By synthesizing specifically deuterated versions of hydroxychloroquine, researchers can use the kinetic isotope effect to probe the reaction mechanism of the CYP enzymes responsible for its metabolism. researchgate.netsemanticscholar.org A significant change in the rate of metabolite formation upon deuteration can reveal which C-H bond cleavage step is rate-limiting, providing critical insights into the enzyme's active site and catalytic cycle. researchgate.netnih.gov This knowledge is crucial for predicting drug-drug interactions and understanding inter-individual variability in drug metabolism. nih.gov
Computational Chemistry and Molecular Modeling of Deuterium Effects on Molecular Interactions and Dynamics
Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the consequences of deuteration. These methods allow researchers to simulate the behavior of molecules at an atomic level, providing insights that are often difficult to obtain through experiments alone.
The primary focus of computational modeling in this area is the deuterium kinetic isotope effect (KIE) . nih.gov The KIE arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and harder to break. nih.gov Quantum mechanics and molecular mechanics (QM/MM) simulations can be used to model enzymatic reactions and compute KIEs, helping to elucidate reaction mechanisms. nih.gov For a drug metabolized by CYP enzymes, such models can predict which positions on the molecule are most susceptible to metabolism and how deuteration at those sites will affect the metabolic rate. nih.govplos.org
| Computational Method | Primary Focus | Key Insights Provided | Relevance to this compound |
|---|---|---|---|
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Calculating the Kinetic Isotope Effect (KIE). nih.gov | Predicts the change in reaction rate upon deuteration; helps identify rate-limiting steps in enzymatic reactions. nih.govnih.gov | Could model the formation of Cletoquine from hydroxychloroquine by CYP enzymes and predict the impact of deuteration on the reaction rate. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating molecular motion and interactions over time. researchgate.net | Reveals subtle effects of deuteration on binding affinity, conformation, and interactions with proteins or other molecules. | Could be used to compare the binding dynamics of Cletoquine and this compound within a CYP active site. researchgate.net |
| Molecular Docking | Predicting the preferred binding orientation of a molecule to a target. plos.orgresearchgate.net | Helps identify potential sites of metabolism and guides the strategic placement of deuterium to block unwanted metabolic pathways. | Could predict how Cletoquine binds to metabolizing enzymes, aiding in the interpretation of experimental metabolism data. |
Q & A
Q. What are the recommended analytical techniques for characterizing Cletoquine-d4 and ensuring isotopic purity?
this compound, a deuterated analog of Cletoquine, requires rigorous characterization to confirm isotopic purity and structural integrity. Key methods include:
- Liquid Chromatography-Mass Spectrometry (LC-MS) to verify molecular weight and isotopic enrichment. Deuterium incorporation is confirmed by observing a +4 Da shift compared to the non-deuterated compound .
- Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., H NMR) to assess deuterium substitution at specific positions. Peaks corresponding to deuterated protons are absent or reduced in intensity .
- High-Resolution Mass Spectrometry (HRMS) to validate exact mass and isotopic distribution patterns. Deviations >0.5% from theoretical values indicate impurities . Ensure reproducibility by documenting solvent systems, instrument parameters, and calibration standards in the supplementary materials .
Q. How should researchers design stability studies for this compound under varying physiological conditions?
Stability studies must account for pH, temperature, and enzymatic environments to simulate in vivo conditions:
- Experimental Design :
- Incubate this compound in buffers (pH 2–8) at 37°C for 24–72 hours.
- Include control groups with non-deuterated Cletoquine to compare degradation rates .
- Data Collection : Use LC-MS to quantify parent compound depletion and metabolite formation. Statistical analysis (e.g., ANOVA) identifies significant stability differences between deuterated and non-deuterated forms .
- Ethical Considerations : Adhere to institutional guidelines for handling bioactive compounds and disposal of deuterated waste .
Advanced Research Questions
Q. What methodological strategies resolve contradictory data on this compound’s metabolic stability across experimental models?
Discrepancies in metabolic stability often arise from model-specific variables (e.g., enzyme expression levels, incubation times). To address this:
- Comparative Analysis :
- Conduct parallel assays in hepatic microsomes from multiple species (human, rat, mouse) and primary hepatocytes .
- Normalize data to protein content or cytochrome P450 activity to enable cross-model comparisons .
- Statistical Modeling : Apply multivariate regression to identify confounding factors (e.g., incubation time, substrate concentration) .
- Mechanistic Follow-Up : Use isotopic tracing (H NMR) to track deuterium loss during metabolism, clarifying whether instability arises from deuteration sites or enzymatic selectivity .
Q. How can in silico modeling improve the design of this compound’s mechanism-of-action studies?
Computational approaches enhance hypothesis-driven experimental design:
- Molecular Dynamics (MD) Simulations : Predict binding affinity changes in deuterated vs. non-deuterated forms by analyzing hydrogen/deuterium isotope effects on target interactions (e.g., plasmodium falciparum enzymes) .
- Density Functional Theory (DFT) : Calculate thermodynamic stability of deuterated bonds to prioritize synthesis of analogs with optimal metabolic resistance .
- Validation : Correlate simulation results with experimental IC values from enzyme inhibition assays. Discrepancies >10% warrant re-evaluation of force field parameters .
Q. What are the implications of deuterium kinetic isotope effects (DKIE) on this compound’s pharmacokinetic profile?
DKIE can alter absorption, distribution, and elimination kinetics:
- Absorption : Measure logP (octanol-water partition coefficient) to assess lipophilicity changes due to deuterium. A >0.5 logP increase may enhance membrane permeability .
- Metabolic Half-Life : Use tandem mass spectrometry to quantify deuterium retention in plasma samples over time. A 2–3 fold increase in half-life suggests successful deuteration at metabolically vulnerable sites .
- Toxicity Screening : Compare cytotoxicity (e.g., CC in HepG2 cells) between this compound and its non-deuterated counterpart. Significant differences (>20%) require further toxicogenomic analysis .
Data Analysis and Reproducibility
Q. How should researchers address variability in deuterium incorporation efficiency during this compound synthesis?
Inconsistent deuteration arises from reaction conditions or purification methods:
- Quality Control :
- Monitor reaction progress via H NMR at intermediate stages to identify incomplete deuteration .
- Optimize purification using preparative HPLC with deuterated solvents to minimize proton exchange .
- Batch Documentation : Report solvent isotopic purity (e.g., DO: 99.9% D), catalyst loading, and reaction temperature in supplementary materials to enable replication .
Q. What frameworks guide the ethical and rigorous formulation of hypotheses for this compound’s antimalarial efficacy?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Ensure access to validated parasite strains (e.g., Plasmodium 3D7) and institutional biosafety approvals .
- Novelty : Compare efficacy against deuterated analogs of related quinolines (e.g., Chloroquine-d4) to establish unique advantages .
- Ethical Compliance : Adhere to WHO guidelines for antimalarial drug testing, including in vitro EC determination before animal studies .
Interdisciplinary and Emerging Research
Q. How can this compound research integrate omics technologies to uncover off-target effects?
Combine proteomics and metabolomics for systems-level insights:
- Proteomic Profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify proteins with altered expression in Plasmodium-infected erythrocytes treated with this compound .
- Metabolomic Workflow : Apply H NMR or LC-MS to map metabolic pathway perturbations (e.g., hemoglobin digestion, heme detoxification) .
- Data Integration : Use pathway enrichment tools (e.g., MetaboAnalyst) to correlate proteomic and metabolomic findings, prioritizing targets for mechanistic validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
